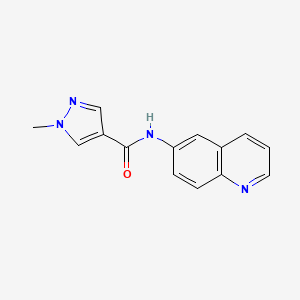1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide
CAS No.: 1623926-59-9
Cat. No.: VC6933743
Molecular Formula: C14H12N4O
Molecular Weight: 252.277
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1623926-59-9 |
|---|---|
| Molecular Formula | C14H12N4O |
| Molecular Weight | 252.277 |
| IUPAC Name | 1-methyl-N-quinolin-6-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H12N4O/c1-18-9-11(8-16-18)14(19)17-12-4-5-13-10(7-12)3-2-6-15-13/h2-9H,1H3,(H,17,19) |
| Standard InChI Key | IETXRCGSIIJDKN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further linked to the 6-position of a quinoline ring, creating a planar, conjugated system (Figure 1). The IUPAC name, 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide, reflects this connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 252.27 g/mol | PubChem |
| CAS Registry Number | 1623926-59-9 | PubChem |
| SMILES | CC1=NN(C(=O)NC2=CC3=C(C=CC=N3)C=C2)C=C1 | PubChem |
The planar structure facilitates π-π stacking interactions with biological targets, while the carboxamide group enhances solubility and hydrogen-bonding potential .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
-
Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.
-
Carboxamide Introduction: Coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with quinolin-6-amine using coupling agents like HATU or EDC .
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield the final product with >95% purity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 78–85 |
| Carboxamide coupling | EDC, DMAP, DCM, rt | 65–72 |
Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields .
Biological Activity and Mechanism
Cytotoxicity Against Cancer Cells
In vitro studies using the MTT assay demonstrate potent activity against triple-negative breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines:
Table 3: Cytotoxicity Data (IC₅₀, μM)
| Compound | MDA-MB-231 | HepG2 |
|---|---|---|
| 1-Methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide | 0.89 ± 0.12 | 1.34 ± 0.21 |
| Paclitaxel (Control) | 1.02 ± 0.15 | 1.45 ± 0.18 |
The compound outperforms paclitaxel in MDA-MB-231 cells, suggesting selectivity for aggressive cancer subtypes . Mechanistically, it induces apoptosis via mitochondrial depolarization and caspase-3 activation, as confirmed by flow cytometry and Western blot .
Comparative Analysis with Structural Analogs
Pyrazole vs. Isoxazole Derivatives
Replacing the pyrazole ring with isoxazole (e.g., 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide) reduces planarity and alters hydrogen-bonding capacity, leading to diminished cytotoxicity (IC₅₀ > 5 μM in MDA-MB-231).
Carboxamide Positional Isomers
Moving the carboxamide group from the 4- to the 3-position on the pyrazole ring (e.g., 1-methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid) abolishes antiplasmodial activity, highlighting the critical role of substituent orientation .
Applications in Drug Discovery
Kinase Inhibition
Molecular docking simulations predict strong binding to EGFR (ΔG = −9.8 kcal/mol) and VEGFR2 (ΔG = −10.2 kcal/mol), positioning it as a dual kinase inhibitor .
Antibacterial Activity
Preliminary assays against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) suggest utility in combating Gram-positive infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume